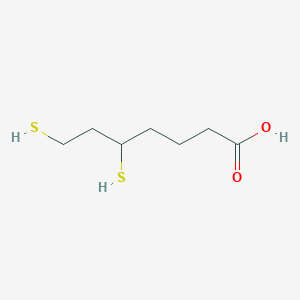![molecular formula C9H14BNO3 B15288217 Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, is a versatile organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The specific compound has a unique structure that includes an amino group and a hydroxypropyl group, making it valuable for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, typically involves the reaction of a phenylboronic acid derivative with an appropriate amino alcohol. One common method is the reaction of 4-bromophenylboronic acid with (S)-2-amino-3-hydroxypropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or boronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to label and detect biomolecules, such as carbohydrates and proteins, due to its ability to form reversible covalent bonds with diols.
Industry: The compound is used in the development of sensors and materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the detection of biomolecules and the inhibition of enzymes. The compound can interact with molecular targets through its boron atom, which acts as a Lewis acid, facilitating the formation of covalent bonds with electron-rich species.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the amino and hydroxypropyl groups, making it less versatile in certain applications.
4-Aminophenylboronic Acid: Contains an amino group but lacks the hydroxypropyl group, limiting its reactivity.
4-Hydroxyphenylboronic Acid: Contains a hydroxy group but lacks the amino group, affecting its ability to form certain derivatives.
Uniqueness: Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, is unique due to the presence of both amino and hydroxypropyl groups, which enhance its reactivity and versatility in various applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable for diverse scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H14BNO3 |
|---|---|
Peso molecular |
195.03 g/mol |
Nombre IUPAC |
[4-(2-amino-3-hydroxypropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c11-9(6-12)5-7-1-3-8(4-2-7)10(13)14/h1-4,9,12-14H,5-6,11H2 |
Clave InChI |
PXLCSHVXTZAPBB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CC(CO)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


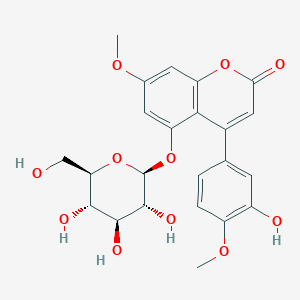

![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
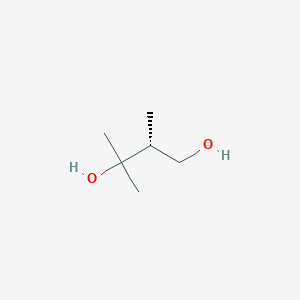
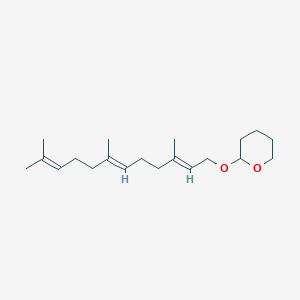
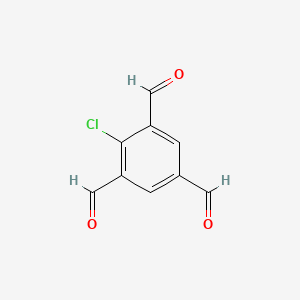

![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)

